molecular formula C26H29FN4O3S B11311619 4-(3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-(3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11311619
M. Wt: 496.6 g/mol
InChI Key: ZEGCLYGADUIVLP-UHFFFAOYSA-N
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Description

4-(3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a tetrahydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable base, such as potassium carbonate, to form the 2-fluorophenylpiperazine intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Coupling with Tetrahydrophthalazinone: The sulfonylated intermediate is then coupled with a tetrahydrophthalazinone derivative in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to modulate multiple pathways involved in neuroprotection and inflammation makes it a promising candidate for further research and development.

Properties

Molecular Formula

C26H29FN4O3S

Molecular Weight

496.6 g/mol

IUPAC Name

4-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C26H29FN4O3S/c1-18-11-12-19(25-20-7-3-4-8-21(20)26(32)29(2)28-25)17-24(18)35(33,34)31-15-13-30(14-16-31)23-10-6-5-9-22(23)27/h5-6,9-12,17H,3-4,7-8,13-16H2,1-2H3

InChI Key

ZEGCLYGADUIVLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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